Eltrombopag-d9 -

Eltrombopag-d9

Catalog Number: EVT-1499150
CAS Number:
Molecular Formula: C₂₅H₁₃D₉N₄O₄
Molecular Weight: 451.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Eltrombopag-d9 is a deuterated analog of eltrombopag, a small molecule thrombopoietin receptor agonist used primarily in the treatment of thrombocytopenia in patients with chronic liver disease and those undergoing chemotherapy. Eltrombopag functions by stimulating the production of platelets from the bone marrow, thereby increasing platelet counts. The "d9" designation indicates that the compound contains nine deuterium atoms, which can enhance its pharmacokinetic properties and metabolic stability.

Source and Classification

Eltrombopag was first developed by GlaxoSmithKline and is classified as a thrombopoietin receptor agonist. It is marketed under various brand names, including Promacta and Revolade. The compound is synthesized through various chemical processes that involve multiple steps, leading to its final form as eltrombopag-d9.

Synthesis Analysis

Methods and Technical Details

The synthesis of eltrombopag-d9 involves several key steps, which can be categorized into the following:

  1. Starting Materials: The synthesis typically begins with o-nitrophenol and N-bromosuccinimide for bromination to obtain 2-bromo-6-nitrophenol.
  2. Suzuki Coupling: This step involves the reaction of 2-bromo-6-nitrophenol with 3-carboxybenzeneboronic acid under palladium catalysis to form 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid.
  3. Diazotization: The amino compound undergoes diazotization followed by coupling with an intermediate derived from 3,4-dimethylphenylhydrazine hydrochloride to yield eltrombopag.
  4. Deuteration: The introduction of deuterium is accomplished by utilizing deuterated solvents or reagents during specific steps of the synthesis process to produce eltrombopag-d9.

These methods are characterized by mild reaction conditions and the use of readily available starting materials, making them suitable for industrial-scale production .

Molecular Structure Analysis

Structure and Data

The molecular formula for eltrombopag-d9 is C21H24D9N3O4SC_{21}H_{24}D_9N_3O_4S. The structure features a biphenyl core with various functional groups including a carboxylic acid, hydrazine, and sulfonamide moieties. The incorporation of deuterium atoms alters the vibrational frequencies in spectroscopic analysis, which can be useful for tracing metabolic pathways in pharmacokinetic studies.

Key structural characteristics include:

  • Molecular Weight: Approximately 433.6 g/mol.
  • Functional Groups: Includes hydroxyl (-OH), carboxylic acid (-COOH), and sulfonamide (-SO2NH-) functionalities that contribute to its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of eltrombopag-d9 include:

  1. Bromination Reaction: The reaction between o-nitrophenol and N-bromosuccinimide leads to the formation of 2-bromo-6-nitrophenol.
  2. Suzuki Coupling Reaction: This cross-coupling reaction facilitates the formation of biphenyl compounds, critical for constructing the core structure of eltrombopag.
  3. Diazotization Reaction: This step converts the amino group into a diazonium salt, which can then couple with other nucleophiles to form more complex structures.
  4. Cyclization Reaction: Involves forming a cyclic structure through condensation reactions that yield the final product .
Mechanism of Action

Eltrombopag-d9 acts as an agonist for the thrombopoietin receptor (TpoR). Upon binding to TpoR, it activates intracellular signaling pathways that promote megakaryocyte proliferation and differentiation, leading to increased platelet production in the bone marrow. This mechanism is crucial for managing conditions associated with low platelet counts .

Data from clinical studies indicate that eltrombopag effectively raises platelet counts in patients with chronic liver disease and those undergoing chemotherapy, demonstrating its therapeutic potential in managing thrombocytopenia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Eltrombopag-d9 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: The presence of deuterium enhances stability against metabolic degradation compared to non-deuterated analogs.
  • Melting Point: Specific melting point data may vary based on formulation but generally aligns with similar compounds in its class.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the incorporation of deuterium and provide insights into molecular dynamics .

Applications

Eltrombopag-d9 has significant scientific uses, particularly in pharmacological research where it serves as a reference compound for studying thrombopoietin receptor interactions. Its enhanced stability due to deuteration makes it an excellent candidate for pharmacokinetic studies aimed at understanding drug metabolism and efficacy.

Additionally, its applications extend to clinical settings where it may be used to treat patients with chronic liver disease or those undergoing chemotherapy who experience thrombocytopenia .

Properties

Product Name

Eltrombopag-d9

Molecular Formula

C₂₅H₁₃D₉N₄O₄

Molecular Weight

451.52

Synonyms

3’-[2-[(2Z)-1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid-d9; SB 497115-d9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.